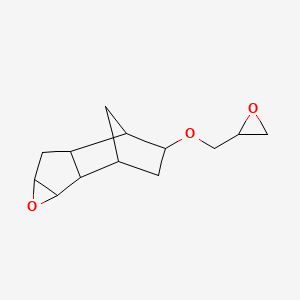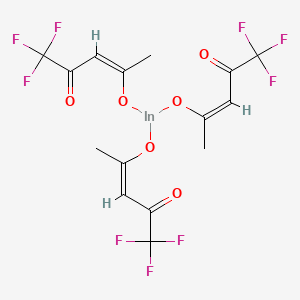
Indium(III) trifluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9InO6 . It is a metal-organic complex where indium is coordinated with trifluoroacetylacetonate ligands. This compound is known for its stability and is widely used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetylacetonate can be synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
InCl3+3CF3COCH2COCH3→In(CF3COCHCOCH3)3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Lower oxidation state indium complexes
Substitution: New indium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Indium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of thin films and coatings, particularly in the field of electronics and optoelectronics
Wirkmechanismus
The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Indium(III) acetylacetonate
- Indium(III) trifluoromethanesulfonate
- Indium(III) chloride
Comparison: Indium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other indium complexes. For example, indium(III) acetylacetonate lacks the fluorine atoms, resulting in different chemical properties and reactivity. Indium(III) trifluoromethanesulfonate, on the other hand, has different ligands, leading to variations in its applications and behavior in chemical reactions .
Eigenschaften
Molekularformel |
C15H12F9InO6 |
|---|---|
Molekulargewicht |
574.05 g/mol |
IUPAC-Name |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
InChI-Schlüssel |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C |
Kanonische SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


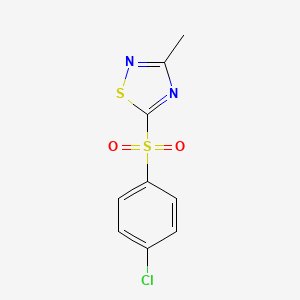
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
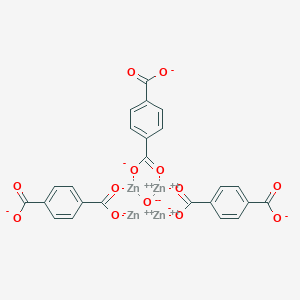
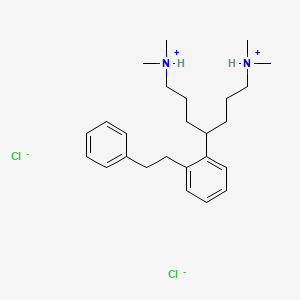

![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
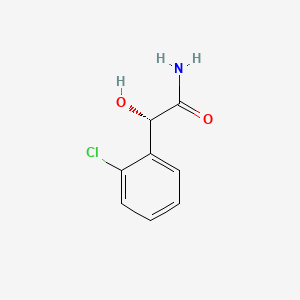
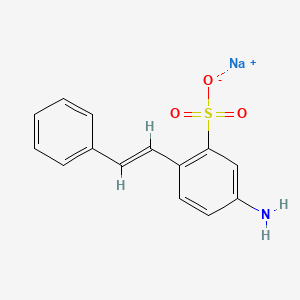



![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
